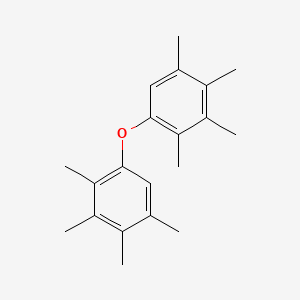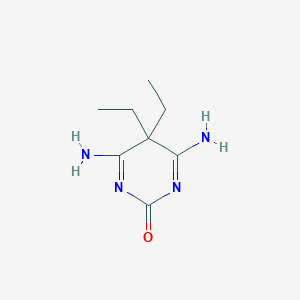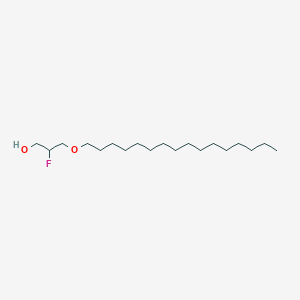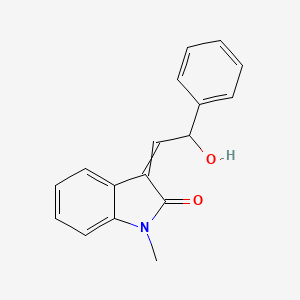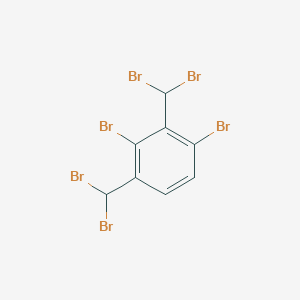
1,3-Dibromo-2,4-bis(dibromomethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-2,4-bis(dibromomethyl)benzene is an organic compound with the molecular formula C8H4Br6. It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, 2, and 4 are replaced by bromine atoms and dibromomethyl groups. This compound is known for its high bromine content and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2,4-bis(dibromomethyl)benzene can be synthesized through the bromination of 1,3-dibromo-2,4-dimethylbenzene. The reaction typically involves the use of bromine (Br2) and a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms replace the hydrogen atoms on the methyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-2,4-bis(dibromomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to form 1,3-dibromo-2,4-dimethylbenzene using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of 1,3-dibromo-2,4-dimethylbenzene.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
1,3-Dibromo-2,4-bis(dibromomethyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of brominated organic compounds and their biological effects.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying brominated drug interactions.
Industry: Utilized in the production of flame retardants, polymers, and other brominated materials.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-2,4-bis(dibromomethyl)benzene involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dibromo-5-(dibromomethyl)benzene
- 1,4-Dibromo-2,5-bis(bromomethyl)benzene
- 1,2-Bis(dibromomethyl)benzene
- 1-(Bromomethyl)-2-(dibromomethyl)benzene
- 1,3-Bis(dibromomethyl)benzene
Uniqueness
1,3-Dibromo-2,4-bis(dibromomethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly useful in applications requiring brominated compounds, such as flame retardants and polymers .
Propriétés
Numéro CAS |
62750-68-9 |
|---|---|
Formule moléculaire |
C8H4Br6 |
Poids moléculaire |
579.5 g/mol |
Nom IUPAC |
1,3-dibromo-2,4-bis(dibromomethyl)benzene |
InChI |
InChI=1S/C8H4Br6/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,7-8H |
Clé InChI |
DIEWHFFGXGGNRI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(Br)Br)Br)C(Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14509577.png)
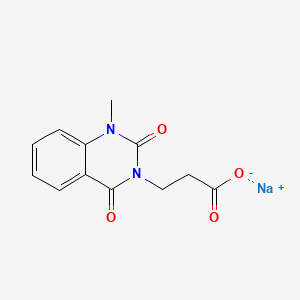
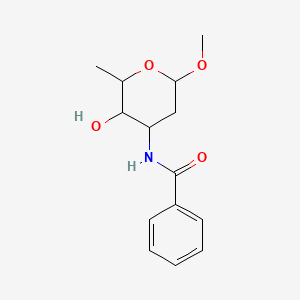
![Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14509594.png)


![(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile](/img/structure/B14509616.png)
![Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]-](/img/structure/B14509620.png)
